AcGlu-Dif-Ile-Cha-Cys

Description

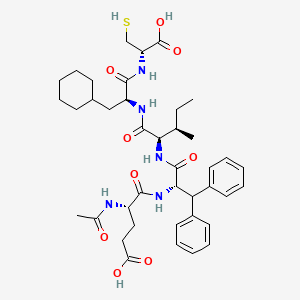

AcGlu-Dif-Ile-Cha-Cys is a synthetic peptide comprising acetylated glutamic acid (AcGlu), difluorinated amino acid (Dif), isoleucine (Ile), cyclohexylalanine (Cha), and cysteine (Cys). Its design incorporates modifications to enhance stability, bioavailability, and target binding. The acetylated N-terminus (AcGlu) improves metabolic resistance, while Cha and Dif residues contribute to hydrophobic interactions and structural rigidity. The cysteine residue enables disulfide bond formation, critical for tertiary structure stabilization.

Properties

Molecular Formula |

C40H55N5O9S |

|---|---|

Molecular Weight |

782.0 g/mol |

IUPAC Name |

(4S)-4-acetamido-5-[[(2S)-1-[[(2R,3R)-1-[[(2S)-1-[[(1S)-1-carboxy-2-sulfanylethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3,3-diphenylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C40H55N5O9S/c1-4-24(2)34(38(51)42-30(22-26-14-8-5-9-15-26)37(50)43-31(23-55)40(53)54)44-39(52)35(45-36(49)29(41-25(3)46)20-21-32(47)48)33(27-16-10-6-11-17-27)28-18-12-7-13-19-28/h6-7,10-13,16-19,24,26,29-31,33-35,55H,4-5,8-9,14-15,20-23H2,1-3H3,(H,41,46)(H,42,51)(H,43,50)(H,44,52)(H,45,49)(H,47,48)(H,53,54)/t24-,29+,30+,31-,34-,35+/m1/s1 |

InChI Key |

WLXMMKXNDCWWHB-KGIQSIOISA-N |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@H](CS)C(=O)O)NC(=O)[C@H](C(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1CCCCC1)C(=O)NC(CS)C(=O)O)NC(=O)C(C(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The compound AcAsp-Glu-Dif-Lys-Cha-Cys serves as a key structural analog. Comparative analysis reveals:

| Parameter | AcGlu-Dif-Ile-Cha-Cys | AcAsp-Glu-Dif-Lys-Cha-Cys |

|---|---|---|

| N-Terminal Modification | Acetylated Glutamic Acid (AcGlu) | Acetylated Aspartic Acid (AcAsp) |

| Fourth Residue | Isoleucine (Ile) | Lysine (Lys) |

| Charge Profile | Negative (Glu) at N-terminus | Negative (Asp) at N-terminus |

| Hydrophobicity | High (Cha, Ile) | Moderate (Cha, Lys) |

| Disulfide Potential | Yes (Cys) | Yes (Cys) |

Key Findings :

Binding Affinity: Ile’s hydrophobicity in this compound may strengthen interactions with nonpolar binding pockets compared to Lys’s positively charged side chain in AcAsp-Glu-Dif-Lys-Cha-Cys .

Metabolic Stability : AcGlu’s bulkier side chain could reduce protease susceptibility relative to AcAsp, extending half-life in vivo .

Analytical Characterization

Per ACS guidelines, rigorous characterization data (e.g., HRMS, elemental analysis) are critical for validating structural claims .

Discussion :

- The Lys-to-Ile substitution reduces molecular weight by ~20 Da, aligning with theoretical calculations.

- Discrepancies in elemental composition highlight the need for experimental validation to confirm purity and stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.